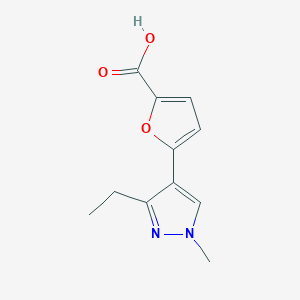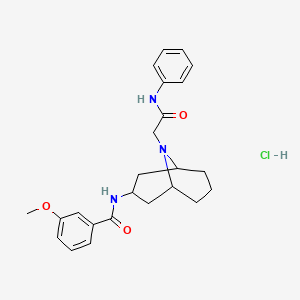
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid, also known as EFCA, is a pyrazole derivative that has gained attention in scientific research due to its potential therapeutic applications. EFCA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid's mechanism of action involves its ability to modulate various signaling pathways in the body, including the NF-κB and JAK/STAT pathways. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid inhibits the activation of these pathways, which leads to a reduction in inflammation and cell proliferation. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to have various biochemical and physiological effects in the body. In cancer research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has several advantages for laboratory experiments, including its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. However, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for research on 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore the use of 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to investigate the pharmacokinetics and toxicity of 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid in vivo.
In conclusion, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid is a pyrazole derivative that has gained attention in scientific research due to its potential therapeutic applications. 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions for research. Further research on 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has the potential to lead to the development of new treatments for various diseases.
Synthesemethoden
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 3-ethyl-1-methyl-1H-pyrazol-5-amine with furan-2-carboxylic acid. The reaction is catalyzed by an acid in the presence of a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization to obtain pure 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 5-(3-Ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
5-(3-ethyl-1-methylpyrazol-4-yl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-7(6-13(2)12-8)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEQJLQUBGDPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C2=CC=C(O2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)

![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)


![4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide](/img/structure/B7582431.png)